N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide
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Overview
Description
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their significant role in medicinal chemistry, particularly as kinase inhibitors used in the treatment of various diseases, including cancer .
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell proliferation and survival, making it a significant target in cancer treatment.
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to potential anti-proliferative effects .
Biochemical Pathways
The inhibition of EGFR-TK affects multiple downstream pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways . These pathways are crucial for cell survival, growth, and proliferation. Their disruption can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have shown promising cytotoxic activity against various cancer cell lines , suggesting that they may have favorable ADME properties.
Result of Action
The compound’s action results in significant inhibitory activities against EGFR-TK . This leads to the disruption of downstream signaling pathways, inducing cell cycle arrest and apoptosis . In addition, the compound has demonstrated the ability to inhibit P-glycoprotein, which could enhance the efficacy of other chemotherapeutic agents .
Preparation Methods
The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization at specific positions to introduce the phenyl and o-tolyloxyacetamide groups. Reaction conditions may vary, but common reagents include various acids, bases, and solvents to facilitate the desired transformations .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Scientific Research Applications
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can interfere with signaling pathways in cells.
Medicine: Its role as a kinase inhibitor makes it a candidate for the development of anticancer drugs.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidines, such as:
- 4-phenoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidine
- N-aryl-6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
These compounds share a similar core structure but differ in their functional groups, which can significantly impact their biological activity and specificity.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-14-7-5-6-10-17(14)28-12-18(26)23-24-13-21-19-16(20(24)27)11-22-25(19)15-8-3-2-4-9-15/h2-11,13H,12H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBNGRLUXALHLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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